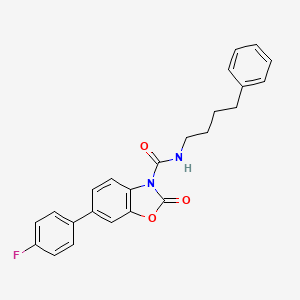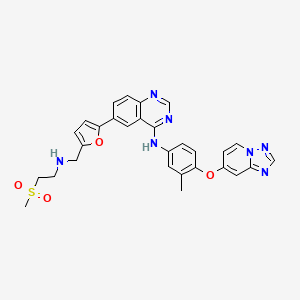
ASS234
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ASS234は、化学的にはN-((5-(3-(1-ベンジルピペリジン-4-イル)プロポキシ)-1-メチル-1H-インドール-2-イル)メチル)-N-メチルプロプ-2-イン-1-アミンとして知られており、マルチターゲット指向性リガンドです。この化合物は、特にアルツハイマー病などの神経変性疾患の治療に有望視されています。この化合物は、血液脳関門を通過する能力と、アセチルおよびブチリルコリンエステラーゼの阻害、モノアミンオキシダーゼAおよびBの阻害、抗酸化活性などの多機能性を備えている点で注目に値します .
製法
合成ルートと反応条件
This compoundの合成には、いくつかの重要なステップが含まれます。
インドール核の形成: インドール核は、フィッシャーインドール合成により合成されます。これは、酸性条件下でフェニルヒドラジンとケトンを反応させることにより行われます。
ピペリジン部分の付加: ピペリジン環は、求核置換反応によって導入されます。この反応では、ベンジルピペリジン誘導体がインドール核と反応します。
プロポキシリンカーの付加: プロポキシリンカーは、エーテル化反応によって付加されます。通常は、炭酸カリウムなどの塩基を用います。
最終的なアルキル化: 最終ステップでは、インドール核上の窒素原子を、塩基性条件下でプロパルギルブロミドでアルキル化します.
工業的生産方法
This compoundの工業的生産は、同様の合成ルートに従う可能性がありますが、より大規模に行われ、連続フロー反応器を使用して、品質と収率の一貫性を確保します。反応温度、圧力、溶媒選択などの反応条件の最適化は、効率を最大化し、コストを最小限に抑えるために不可欠です。
化学反応解析
反応の種類
This compoundは、いくつかの種類の化学反応を起こします。
酸化: この化合物は、特にピペリジン環において酸化され、N-オキシド誘導体を形成する可能性があります。
還元: 還元反応は、インドール核を標的にし、ジヒドロインドール誘導体を形成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が通常使用されます。
主要な生成物
酸化生成物: this compoundのN-オキシド誘導体。
還元生成物: ジヒドロインドール誘導体。
置換生成物: さまざまな置換ベンジル誘導体.
科学研究の応用
化学
化学では、this compoundは、マルチターゲット指向性リガンドを研究するためのモデル化合物として役立ちます。その合成と反応性により、複数の生物学的標的を持つ化合物を設計するための洞察が得られます .
生物学
生物学的に、this compoundは、アセチルおよびブチリルコリンエステラーゼやモノアミンオキシダーゼAおよびBなど、神経伝達物質の分解に関与する重要な酵素を阻害する能力が重要です。これは、酵素阻害と神経保護を研究するための貴重なツールとなります .
医学
医学では、this compoundは、アルツハイマー病の治療薬として研究されています。血液脳関門を通過する能力と、多機能性を備えていることから、神経変性疾患の治療のための有望な候補となっています .
産業
産業的には、this compoundは、神経変性疾患を標的にする新しい医薬品開発に用いられます。その合成と生産方法は、同様の化合物の生産をスケールアップするための枠組みを提供します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ASS234 involves several key steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with the indole core.
Propoxy Linker Addition: The propoxy linker is attached through an etherification reaction, typically using a base such as potassium carbonate.
Final Alkylation: The final step involves the alkylation of the nitrogen atom on the indole core with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
ASS234 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the indole core, potentially leading to dihydroindole derivatives.
Substitution: The benzyl group on the piperidine ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation Products: N-oxide derivatives of this compound.
Reduction Products: Dihydroindole derivatives.
Substitution Products: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ASS234 serves as a model compound for studying multi-target-directed ligands. Its synthesis and reactivity provide insights into designing compounds with multiple biological targets .
Biology
Biologically, this compound is significant for its ability to inhibit key enzymes involved in neurotransmitter degradation, such as acetyl- and butyryl-cholinesterase and monoamine oxidase A and B. This makes it a valuable tool for studying enzyme inhibition and neuroprotection .
Medicine
In medicine, this compound is being explored as a therapeutic agent for Alzheimer’s disease. Its ability to cross the blood-brain barrier and its multifunctional properties make it a promising candidate for treating neurodegenerative disorders .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals targeting neurodegenerative diseases. Its synthesis and production methods provide a framework for scaling up the production of similar compounds .
作用機序
ASS234は、複数の機序を通じて効果を発揮します。
酵素阻害: アセチルおよびブチリルコリンエステラーゼを可逆的に阻害し、アセチルコリンの分解を抑制し、コリン作動性伝達を強化します。
モノアミンオキシダーゼ阻害: モノアミンオキシダーゼAおよびBを不可逆的に阻害し、モノアミンの分解を阻止し、脳内濃度を上昇させます。
抗酸化活性: this compoundは、抗酸化作用を持ち、フリーラジカルを消去し、酸化ストレスを軽減します。
類似化合物の比較
類似化合物
ドネペジル: アルツハイマー病の治療に使用されるコリンエステラーゼ阻害薬。
リバスチグミン: 同様の用途を持つ別のコリンエステラーゼ阻害薬。
This compoundの独自性
This compoundは、マルチターゲット指向性アプローチにより独自性を持ちます。コリンエステラーゼを主に阻害するドネペジルやリバスチグミンとは異なり、this compoundは、モノアミンオキシダーゼAおよびBも阻害し、抗酸化作用を有しています。この多機能性は、神経変性疾患のより包括的な治療薬となります .
類似化合物との比較
Similar Compounds
Donepezil: A cholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Another cholinesterase inhibitor with similar applications.
Selegiline: A monoamine oxidase B inhibitor used in Parkinson’s disease treatment
Uniqueness of ASS234
This compound is unique due to its multi-target-directed approach. Unlike donepezil and rivastigmine, which primarily inhibit cholinesterase, this compound also inhibits monoamine oxidase A and B and possesses antioxidant properties. This multifunctionality makes it a more comprehensive therapeutic agent for neurodegenerative diseases .
特性
分子式 |
C29H37N3O |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3 |
InChIキー |
ADCBAOTWERXLAP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |
正規SMILES |
CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ASS234; AS S234; AS-S234 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)




![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)


![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)



